molecular formula C18H18N4O B13941601 5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine CAS No. 54028-95-4

5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine

Cat. No.: B13941601
CAS No.: 54028-95-4
M. Wt: 306.4 g/mol
InChI Key: IBGNEMJLBLMDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine is a complex heterocyclic compound. It belongs to the class of triazolobenzodiazepines, which are known for their diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with benzaldehyde derivatives, followed by cyclization with triazole precursors . The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological profile .

Scientific Research Applications

5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine involves its interaction with specific molecular targets. It binds to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to its anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolobenzodiazepines such as:

  • Alprazolam
  • Triazolam
  • Estazolam

Uniqueness

5,6-Dihydro-9-methoxy-4-methyl-1-phenyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy and methyl groups contribute to its unique binding affinity and activity profile compared to other triazolobenzodiazepines .

Properties

CAS No.

54028-95-4

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

9-methoxy-4-methyl-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

InChI

InChI=1S/C18H18N4O/c1-12-11-19-15-9-8-14(23-2)10-16(15)22-17(12)20-21-18(22)13-6-4-3-5-7-13/h3-10,12,19H,11H2,1-2H3

InChI Key

IBGNEMJLBLMDHO-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(C=C(C=C2)OC)N3C1=NN=C3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.